molecular formula C29H26N6O2S B12631911 3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide

3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide

Cat. No.: B12631911
M. Wt: 522.6 g/mol
InChI Key: ITKXQADJDRUZPP-OQKWZONESA-N
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Description

“3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” is a complex organic compound that features multiple functional groups, including benzimidazole, cyano, phenyl, pyrazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Synthesis of the pyrazole ring: This typically involves the reaction of hydrazine with a 1,3-diketone.

    Coupling of the benzimidazole and pyrazole units: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the cyano group: This can be done via a nucleophilic substitution reaction.

    Attachment of the sulfonamide group: This is usually achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

    Oxidation: Products may include benzimidazole N-oxides or pyrazole N-oxides.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various halogenated derivatives or other substituted products can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural complexity.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound may be explored for its potential as an anticancer or antimicrobial agent.

    Diagnostics: Possible use in diagnostic imaging due to its unique structural features.

Industry

    Chemical Sensors: Application in the development of sensors for detecting specific analytes.

    Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of “3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Protein Binding: It may interact with specific amino acid residues, altering protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide
  • **3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide

Uniqueness

    Structural Complexity: The presence of multiple functional groups makes it unique compared to simpler analogs.

    Its diverse applications in various fields highlight its versatility.

Properties

Molecular Formula

C29H26N6O2S

Molecular Weight

522.6 g/mol

IUPAC Name

3-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C29H26N6O2S/c1-3-34(4-2)38(36,37)25-14-10-11-21(18-25)28-23(20-35(33-28)24-12-6-5-7-13-24)17-22(19-30)29-31-26-15-8-9-16-27(26)32-29/h5-18,20H,3-4H2,1-2H3,(H,31,32)/b22-17+

InChI Key

ITKXQADJDRUZPP-OQKWZONESA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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